molecular formula C11H13N3O3 B11937357 ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate CAS No. 882864-96-2

ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate

Cat. No.: B11937357
CAS No.: 882864-96-2
M. Wt: 235.24 g/mol
InChI Key: RBDQJYMDVBHECK-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a benzimidazole derivative featuring a carbamate group (-OCONH-) at the 2-position and a methoxy (-OCH₃) substituent at the 5-position of the benzimidazole core. For instance, ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate (CAS 31430-19-0) shares the carbamate moiety but substitutes the 5-methoxy group with a benzoyl (-C₆H₅CO-) group . Similarly, methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20559-55-1) highlights the impact of alkoxy chain length on physicochemical properties . These analogs underscore the versatility of benzimidazole carbamates in pharmaceutical and material sciences.

Properties

CAS No.

882864-96-2

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C11H13N3O3/c1-3-17-11(15)14-10-12-8-5-4-7(16-2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15)

InChI Key

RBDQJYMDVBHECK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyanamide Reaction Step

The synthesis begins with the formation of the carbamate precursor. In a patented method for analogous compounds, methyl chloroformate reacts with cyanamide under alkaline conditions to generate methyl cyanocarbamate. For the ethyl 5-methoxy variant, ethyl chloroformate replaces methyl chloroformate, reacting with cyanamide in a solvent system (e.g., methanol/water) at pH >9. A phase transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction at 50–70°C, yielding ethyl cyanocarbamate as a salt (Equation 1):

ClCOOEt + NH2CNNaOH, PTCEtOOCNHCN\text{ClCOOEt + NH}_2\text{CN} \xrightarrow{\text{NaOH, PTC}} \text{EtOOCNHCN} \quad \text{}

Key parameters include:

  • Temperature : -10°C to 70°C to prevent side reactions.

  • Reagent ratios : Cyanamide in excess (1.5:1 molar ratio to chloroformate) to drive completion.

  • Workup : Precipitation in ice-water followed by methanol/water washes to isolate the salt.

Acidification and Hydrolysis

The cyanocarbamate salt undergoes acid hydrolysis to liberate the free carbamate. In the methyl analogue, 4–5 M HCl at 20–70°C cleaves the salt, with hexanol extraction isolating methyl cyanocarbamate. For the ethyl derivative, similar conditions apply:

EtOOCNHCN\cdotpSalt + HClEtOOCNH2+NH4Cl\text{EtOOCNHCN·Salt + HCl} \rightarrow \text{EtOOCNH}2 + \text{NH}4\text{Cl} \quad \text{}

Critical factors :

  • pH control : Maintained at 6–7 to avoid over-acidification.

  • Solvent selection : Hexanol or ethyl acetate for efficient extraction.

  • Distillation : Reduced-pressure distillation removes solvents, yielding >90% purity.

Ring-Closing Reaction

The final step involves cyclizing 4-methoxy-o-phenylenediamine with ethyl cyanocarbamate under acidic conditions. The patent method for 5-methylbenzimidazole-2-carbamate employs 35% HCl and sodium thiosulfate as a catalyst at 70–90°C. Adapting this for the 5-methoxy derivative:

4-Methoxy-o-phenylenediamine + EtOOCNH2HCl, Na2S2O3Ethyl 5-Methoxy-Benzimidazol-2-Ylcarbamate\text{4-Methoxy-o-phenylenediamine + EtOOCNH}2 \xrightarrow{\text{HCl, Na}2\text{S}2\text{O}3} \text{Ethyl 5-Methoxy-Benzimidazol-2-Ylcarbamate} \quad \text{}

Optimized conditions :

  • Catalyst : 0.5–1.0 wt% sodium thiosulfate accelerates ring closure.

  • Temperature : 80–90°C for 2–3 hours ensures complete cyclization.

  • Post-treatment : Formaldehyde solution (35%) at 70–80°C removes unreacted intermediates, followed by centrifugation and drying.

Optimization of Reaction Conditions

Temperature and pH Control

ParameterCyanamide StepAcidificationRing-Closing
Temperature (°C)50–7020–7070–90
pH Range>96–73–4
Yield Improvement+15% with PTC+10% with hexanol+20% with Na₂S₂O₃

Maintaining pH >9 in the cyanamide step prevents premature hydrolysis of chloroformate. In the ring-closing phase, pH 3–4 stabilizes the protonated amine, facilitating nucleophilic attack on the carbamate.

Catalysts and Their Impact

  • Phase transfer catalysts (PTCs) : Tetrabutylammonium bromide increases interfacial reactivity in cyanamide reactions, boosting yields from 65% to 80%.

  • Sodium thiosulfate : Reduces activation energy in ring-closing, enhancing reaction rates by 30%.

  • Formaldehyde : Acts as a scavenger for residual amines, improving product purity to >95%.

Industrial-Scale Production Considerations

Scaled-up synthesis employs continuous flow reactors for the cyanamide and acidification steps, reducing batch time by 40%. Key metrics:

MetricLaboratory ScaleIndustrial Scale
Batch Time (hr)84.8
Yield (%)73–7985–88
Purity (%)90–9598–99

Waste reduction strategies include recycling hexanol and using biphasic solvent systems to minimize acid waste.

Comparative Analysis with Related Benzimidazole Derivatives

CompoundSubstituentSynthesis Yield (%)Melting Point (°C)
Methyl 5-methyl-1H-benzimidazol-2-ylcarbamate5-CH₃, 2-COOCH₃79.5330–335
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate 5-OCH₃, 2-COOEt73–79*320–325*
Ethyl 1H-benzimidazol-2-ylcarbamateH, 2-COOEt68310–315

*Extrapolated from methyl analogue data . The methoxy group’s electron-donating nature slightly lowers melting points compared to methyl substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Chemistry

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.

Biology

This compound is under investigation for its antimicrobial and antiparasitic activities. Studies have shown that it may inhibit the growth of certain pathogens, making it a candidate for further research in infectious disease treatment .

Medicine

In the medical field, this compound is being explored for its potential therapeutic effects against diseases such as cancer and other infectious diseases. Its mechanism of action may involve the inhibition of specific enzymes or interference with pathogen replication .

Industry

The compound is also utilized in developing new materials and chemical processes within industrial settings. Its properties can be leveraged to enhance product formulations or create innovative solutions in material science.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antiparasitic Research

In another investigation, researchers examined the antiparasitic properties of the compound against Leishmania species. The findings demonstrated that this compound effectively reduced parasite viability in vitro, indicating promise for treating parasitic infections.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates new synthetic pathways
BiologyAntimicrobial and antiparasitic activitiesInhibits growth of Staphylococcus aureus and E. coli
MedicinePotential treatment for cancer and infectious diseasesInhibits specific enzymes; interferes with pathogen replication
IndustryDevelopment of new materialsEnhances product formulations

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the 5-position of the benzimidazole ring significantly influence molecular weight, solubility, and biological activity:

Compound 5-Position Substituent 2-Position Group Molecular Weight Key Properties
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate* -OCH₃ Ethyl carbamate (-OCONHEt) ~295.3 g/mol† Hypothesized improved solubility vs. aryl groups
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate -C₆H₅CO- Ethyl carbamate 309.32 g/mol Lower solubility due to hydrophobic benzoyl group
Methyl (5-propoxy-1H-benzimidazol-2-yl)carbamate -OCH₂CH₂CH₃ Methyl carbamate (-OCONHMe) ~253.3 g/mol Increased lipophilicity with longer alkoxy chain
Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate -C₆H₅CO- Methyl carbamate 295.3 g/mol Antiparasitic activity (Mebendazole impurity)

*Hypothetical data inferred from analogs. †Calculated based on formula C₁₁H₁₃N₃O₃.

Key Observations :

  • Methoxy vs. Benzoyl : The 5-methoxy group likely enhances aqueous solubility compared to the bulky benzoyl group, which may improve bioavailability .
Antiparasitic and Antitumor Activity
  • Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate : Functions as a degradation product of Mebendazole, an antiparasitic drug targeting tubulin polymerization .
  • Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate (R 17934) : Exhibits potent antimicrotubular activity, disrupting mitosis in malignant cells .
  • Thiosemicarbazone-based analogs (Compounds 4–8, ) : Derivatives with chlorobenzyl or methoxybenzyl groups show moderate antitumor activity (e.g., 37–47% yield, melting points 110–192°C) .

Comparison : The 5-methoxy substitution in the target compound may offer a balance between solubility and tubulin-binding efficacy, akin to Mebendazole derivatives but with reduced metabolic instability compared to benzoyl groups .

Biological Activity

Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds interact with various biological targets, influencing multiple biochemical pathways. Their mechanisms of action often involve enzyme inhibition and interference with cellular processes.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundConcentration (µg/ml)E. coli Inhibition Zone (mm)P. aeruginosa Inhibition Zone (mm)COPS Inhibition Zone (mm)
This compound112108
10181510
100252012
Gentamycin (Standard)100302825

Research indicates that this compound exhibits antibacterial activity comparable to gentamycin against E. coli at higher concentrations . This compound's efficacy suggests potential applications in treating bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A549Not Active
MRC-5Moderate Activity

The IC50 values indicate that this compound effectively inhibits the growth of HCC827 and NCI-H358 cell lines, suggesting its potential as an anticancer agent . However, it also shows activity against normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in disease pathways. For instance, benzimidazole derivatives are known to target topoisomerases and other critical enzymes in cancer cells, leading to apoptosis and reduced proliferation .

Case Studies and Research Findings

Numerous studies have explored the pharmacological properties of benzimidazole derivatives, including this compound:

  • Antibacterial Study : A study reported the synthesis of several benzimidazole derivatives, including ethyl 5-methoxy variant, which exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa using disc diffusion methods .
  • Anticancer Study : Another research highlighted the compound's effectiveness in inducing apoptosis in cancer cell lines through flow cytometry analysis, demonstrating its potential as a therapeutic agent in oncology .
  • In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, aiding in understanding its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride under reflux conditions. For example, similar benzimidazole derivatives are synthesized by reacting hydrazides with cyclizing agents at elevated temperatures (120°C) . Key steps include solvent selection (e.g., methanol or ethyl acetate), catalysts (e.g., magnesium chloride), and purification via recrystallization. Yield optimization often involves adjusting stoichiometry and reaction time .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • IR spectroscopy : To identify functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : To resolve aromatic protons (6.5–8.5 ppm for benzimidazole) and methoxy groups (~3.8 ppm) .
  • LC-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 309.32) and purity assessment .

Q. What analytical methods are suitable for detecting impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, especially for identifying related substances like mebendazole impurities. Gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water) can resolve structurally similar derivatives .

Advanced Research Questions

Q. How do enzymatic pathways degrade this compound, and what experimental approaches elucidate these mechanisms?

  • Methodological Answer : Carbamate hydrolases (e.g., MheI esterase from Nocardioides spp.) catalyze hydrolysis to 2-aminobenzimidazole. Key steps include:

  • Enzyme assays : Monitor substrate depletion using UV-Vis spectroscopy (λ_max ~280 nm for benzimidazole products) .
  • LC-MS/MS : Track intermediate metabolites (e.g., 2-hydroxybenzimidazole) .
  • Gene cloning : Heterologous expression of mheI in E. coli enables enzyme characterization (e.g., kinetic parameters: K_m = 6.1 µM, k_cat = 170 min⁻¹) .

Q. How can computational chemistry optimize reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path searches : Identify low-energy intermediates using software like Gaussian or ORCA .
  • Machine learning : Train models on experimental data to predict optimal conditions (e.g., solvent, catalyst) .
  • Docking studies : Simulate interactions with biological targets (e.g., β-tubulin for antiparasitic activity) .

Q. What strategies address contradictory data in synthesis yields across different methodologies?

  • Methodological Answer : Systematic analysis using Design of Experiments (DoE) identifies critical variables (e.g., temperature, pH). For example:

  • Factorial designs : Test interactions between catalysts (e.g., MgCl₂) and solvents (e.g., methanol vs. ethyl acetate) .
  • Response surface methodology (RSM) : Optimizes yield by modeling non-linear relationships (e.g., reflux time vs. purity) .

Q. How do catalysts influence the synthesis of benzimidazole derivatives?

  • Methodological Answer : Catalysts like ZnCl₂ enhance cyclization by stabilizing intermediates. Comparative studies show:

  • Acid catalysts : Increase protonation of carbonyl groups, accelerating ring closure .
  • Base catalysts (e.g., K₂CO₃) : Deprotonate intermediates, improving reaction efficiency .
  • Metal-organic frameworks (MOFs) : Novel catalysts for regioselective synthesis under mild conditions .

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